molecular formula C14H9F6N3O B259029 4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine

4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine

Cat. No. B259029
M. Wt: 349.23 g/mol
InChI Key: GCMBROLXAJOTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. The compound has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism and apoptosis.
Biochemical and Physiological Effects:
4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine in lab experiments include its potent anti-cancer, anti-inflammatory, and neuroprotective effects. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the compound has not been extensively studied for its toxicity and pharmacokinetics, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine. Firstly, more studies are needed to understand the mechanism of action of this compound in various diseases. Secondly, studies are needed to evaluate the toxicity and pharmacokinetics of this compound. Thirdly, more studies are needed to optimize the synthesis method of this compound to improve its yield and solubility. Finally, more studies are needed to evaluate the potential therapeutic applications of this compound in various diseases.

Synthesis Methods

The synthesis of 4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine involves the reaction of 2-amino-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline with trifluoroacetic anhydride in the presence of a catalyst. The reaction proceeds at room temperature and yields the desired product in good yield.

Scientific Research Applications

The unique chemical structure of 4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine has attracted the attention of researchers in the field of medicinal chemistry. This compound has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine

Molecular Formula

C14H9F6N3O

Molecular Weight

349.23 g/mol

IUPAC Name

4-(furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine

InChI

InChI=1S/C14H9F6N3O/c1-8-4-5-10-21-12(13(15,16)17,14(18,19)20)22-11(23(10)7-8)9-3-2-6-24-9/h2-7H,1H3

InChI Key

GCMBROLXAJOTHY-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(N=C2C3=CC=CO3)(C(F)(F)F)C(F)(F)F)C=C1

Canonical SMILES

CC1=CN2C(=NC(N=C2C3=CC=CO3)(C(F)(F)F)C(F)(F)F)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.